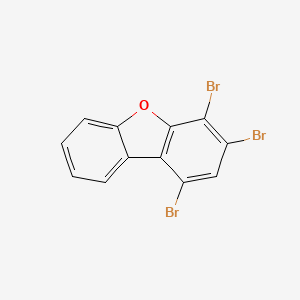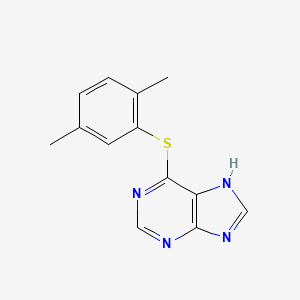phosphane CAS No. 648429-13-4](/img/structure/B12592854.png)
[(1R)-2-(Cyclopenta-1,3-dien-1-yl)-1-phenylethyl](diphenyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-2-(Cyclopenta-1,3-dien-1-yl)-1-phenylethylphosphane is a complex organophosphorus compound It features a unique structure with a cyclopentadienyl ring, a phenylethyl group, and a diphenylphosphane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-(Cyclopenta-1,3-dien-1-yl)-1-phenylethylphosphane typically involves the reaction of cyclopentadienyl derivatives with phenylethyl halides in the presence of a base. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-2-(Cyclopenta-1,3-dien-1-yl)-1-phenylethylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The phenylethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phenylethyl compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R)-2-(Cyclopenta-1,3-dien-1-yl)-1-phenylethylphosphane is used as a ligand in coordination chemistry. It forms complexes with transition metals, which are utilized in catalysis for various organic transformations.
Biology
The compound’s potential biological applications are being explored, particularly in the development of novel pharmaceuticals. Its unique structure may interact with biological targets in ways that could lead to new therapeutic agents.
Medicine
Research is ongoing to investigate the compound’s potential as a drug delivery agent. Its ability to form stable complexes with metals could be harnessed to deliver metal-based drugs to specific sites in the body.
Industry
In the industrial sector, (1R)-2-(Cyclopenta-1,3-dien-1-yl)-1-phenylethylphosphane is used in the synthesis of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength.
Mecanismo De Acción
The mechanism by which (1R)-2-(Cyclopenta-1,3-dien-1-yl)-1-phenylethylphosphane exerts its effects involves its interaction with molecular targets through its phosphane moiety. The compound can coordinate with metal centers, forming stable complexes that facilitate various catalytic processes. The cyclopentadienyl and phenylethyl groups provide steric and electronic effects that influence the reactivity and selectivity of these complexes.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used ligand in coordination chemistry, but lacks the cyclopentadienyl and phenylethyl groups.
Diphenylphosphine: Similar in structure but does not have the cyclopentadienyl and phenylethyl groups.
Cyclopentadienylphosphine: Contains the cyclopentadienyl group but lacks the phenylethyl group.
Uniqueness
(1R)-2-(Cyclopenta-1,3-dien-1-yl)-1-phenylethylphosphane is unique due to its combination of cyclopentadienyl, phenylethyl, and diphenylphosphane moieties. This unique structure imparts distinct steric and electronic properties, making it a versatile ligand in coordination chemistry and a valuable compound in various scientific research applications.
Propiedades
Número CAS |
648429-13-4 |
|---|---|
Fórmula molecular |
C25H23P |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
[(1R)-2-cyclopenta-1,3-dien-1-yl-1-phenylethyl]-diphenylphosphane |
InChI |
InChI=1S/C25H23P/c1-4-14-22(15-5-1)25(20-21-12-10-11-13-21)26(23-16-6-2-7-17-23)24-18-8-3-9-19-24/h1-12,14-19,25H,13,20H2/t25-/m1/s1 |
Clave InChI |
PRHZJKUTNDPRKT-RUZDIDTESA-N |
SMILES isomérico |
C1C=CC=C1C[C@H](C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1C=CC=C1CC(C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-Bromo-3-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12592775.png)

![1-Bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane](/img/structure/B12592779.png)




![4-Chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B12592821.png)






